molecular formula C7H10N2O3 B2551395 3-Amino-5-methyl-isoxazole-4-carboxylic acid ethyl ester CAS No. 89943-51-1

3-Amino-5-methyl-isoxazole-4-carboxylic acid ethyl ester

Cat. No. B2551395
CAS RN: 89943-51-1
M. Wt: 170.168
InChI Key: GOCHHMAMOMYCMV-UHFFFAOYSA-N
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Description

“3-Amino-5-methyl-isoxazole-4-carboxylic acid ethyl ester” is a type of β-amino acid that has shown promise in the field of peptide synthesis . It is an example of a bifunctional isoxazole derivative that includes both an amino and carboxylic group in its structure . This compound has been found to have various biological activities .


Synthesis Analysis

The synthesis of this compound involves its coupling to a resin-bound peptide using different reaction conditions, including classical and ultrasonic agitated solid-phase synthesis . All the synthesized compounds were characterized by tandem mass spectrometry .


Molecular Structure Analysis

The molecular structure of this compound includes a double C=N bond, which makes up 34.19% of the AMIA resonance structure . Additionally, a strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group was observed, which stabilizes the structure .


Chemical Reactions Analysis

The amino group of AMIA and its derivatives remains nonreactive in reactions with acyl- and alkyl donors . In some cases, the isoxazole ring is not affected by hydrogenolysis under mild conditions using palladium as a metal catalyst .

Future Directions

The future directions for this compound involve its application in the solid phase peptide synthesis . This new unnatural β-amino acid, presenting various biological activities, could be used in the synthesis of a new class of bioactive peptides . The development of new unnatural amino acids and the methods of their incorporation into the peptide chain is an important task .

properties

IUPAC Name

ethyl 3-amino-5-methyl-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-11-7(10)5-4(2)12-9-6(5)8/h3H2,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCHHMAMOMYCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-methyl-isoxazole-4-carboxylic acid ethyl ester

CAS RN

89943-51-1
Record name ethyl 3-amino-5-methyl-1,2-oxazole-4-carboxylate
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